molecular formula C10H12O3 B2717683 2-Hydroxy-3-(4-methylphenyl)propanoic acid CAS No. 175897-66-2

2-Hydroxy-3-(4-methylphenyl)propanoic acid

Cat. No.: B2717683
CAS No.: 175897-66-2
M. Wt: 180.203
InChI Key: IIAHPWWDVIUNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(4-methylphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids. It features a benzene ring conjugated to a propanoic acid, with a hydroxyl group and a p-tolyl group attached to the propionic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of p-tolylacetic acid with formaldehyde and a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically involve the use of a strong base such as sodium hydroxide and an oxidizing agent like potassium permanganate .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum and Escherichia coli are engineered to produce the compound from renewable resources. These processes are environmentally friendly and offer high yields .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Tolyl)propionic acid
  • 2-(4-Methylphenyl)propanoic acid
  • Phenylpropanoic acids

Uniqueness

2-Hydroxy-3-(4-methylphenyl)propanoic acid is unique due to the presence of both a hydroxyl group and a p-tolyl group on the propionic acid chain. This structural feature imparts distinct chemical reactivity and biological activity compared to other phenylpropanoic acids .

Properties

IUPAC Name

2-hydroxy-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAHPWWDVIUNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mechanically stirred suspension of 2-chloro-3-p-tolyl-propionic acid methyl ester (23 g, 0.1 mol), calcium carbonate (11 g, 0.1 mol), sodium hydroxide (5.5 g, 0.11 mol), 200 ml of dioxane and 300 ml of water is heated at reflux for 16 hours. After cooling to room temperature, 1.3 l of 2 N hydrochloric acid are added and the mixture is extracted with ethyl acetate. The combined organic layer is washed with brine, dried over magnesium sulfate and evaporated to yield 2-hydroxy-3-p-tolyl-propionic acid, which is sufficiently pure to be used in the next step.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step Two

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